molecular formula C14H10BrNO3 B3243421 4-(4-Bromobenzamido)benzoic acid CAS No. 156811-46-0

4-(4-Bromobenzamido)benzoic acid

Cat. No. B3243421
CAS RN: 156811-46-0
M. Wt: 320.14 g/mol
InChI Key: IUVOXSXSRZAFFM-UHFFFAOYSA-N
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Description

4-(4-Bromobenzamido)benzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. This compound is also known as BBABA and is used in various biochemical and physiological studies.

Scientific Research Applications

Synthesis and Biological Activity

4-(4-Bromobenzamido)benzoic acid is involved in the synthesis of various compounds. For instance, the synthesis of pyrrole and pyrrolidine compounds involves the condensation of related benzoic acid derivatives with aromatic aldehydes. These compounds have demonstrated antibacterial and antifungal activities (Mehta, 2013).

Structural Elucidation

The structural analysis of benzamide derivatives, including those related to 4-(4-Bromobenzamido)benzoic acid, has been essential in understanding their biological and pharmacological properties. Techniques such as NMR, mass spectroscopy, and X-ray techniques are used for this purpose (Oliveira et al., 2018).

Influence on Halogen Bonds

Research on derivatives of 4-(4-Bromobenzamido)benzoic acid includes studying the strength of Br … Br type II halogen bonds in bromobenzoic acid. This research provides insights into the molecular interactions and structural dynamics of these compounds (Raffo et al., 2016).

Removal of Environmental Contaminants

The compound has applications in environmental sciences, such as the removal of emerging contaminants. Molecularly imprinted polymers synthesized using ionic liquids (ILMIPs) @ graphene oxide (GO) composites have been explored for removing metabolites of environmental contaminants, demonstrating the potential use of these compounds in environmental remediation (Das et al., 2021).

Synthesis of Novel Derivatives

Various derivatives of 4-(4-Bromobenzamido)benzoic acid have been synthesized for different applications. These include N-acyl derivatives of anthranilic acid, which have shown effectiveness against various morphological forms of Candida albicans (Slobodianiuk et al., 2019).

properties

IUPAC Name

4-[(4-bromobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO3/c15-11-5-1-9(2-6-11)13(17)16-12-7-3-10(4-8-12)14(18)19/h1-8H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVOXSXSRZAFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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